Product packaging for 2-Imidazo[1,2-a]pyridin-8-ylethanamine(Cat. No.:CAS No. 1501628-74-5)

2-Imidazo[1,2-a]pyridin-8-ylethanamine

Cat. No.: B2589701
CAS No.: 1501628-74-5
M. Wt: 161.208
InChI Key: WELOARWQSKVSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imidazo[1,2-a]pyridin-8-ylethanamine is a chemical reagent of interest for medicinal chemistry and drug discovery research. It is built around the imidazo[1,2-a]pyridine scaffold, a "drug preconception" structure renowned for its wide range of pharmacological applications . This privileged structure is found in several approved drugs and is the basis for compounds under investigation for treating various conditions . The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has demonstrated diverse biological activities in scientific studies, including antimycobacterial (notably against Mycobacterium tuberculosis ) , antiviral, antibacterial, and anti-inflammatory properties . Furthermore, derivatives of this scaffold have been investigated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are relevant to neurodegenerative disease research . The specific research applications and mechanism of action for this compound are an area of active exploration. Researchers value this compound for its potential in designing and synthesizing new bioactive molecules. This product is strictly for research purposes and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B2589701 2-Imidazo[1,2-a]pyridin-8-ylethanamine CAS No. 1501628-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-8-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-4-3-8-2-1-6-12-7-5-11-9(8)12/h1-2,5-7H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELOARWQSKVSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Imidazo 1,2 a Pyridin 8 Ylethanamine and Analogues

Established Reaction Pathways for the Imidazo[1,2-a]pyridine (B132010) Nucleus Formation

The construction of the imidazo[1,2-a]pyridine core can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single synthetic operation to form a complex product. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This reaction typically involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. The versatility of this method allows for the introduction of a wide range of substituents at various positions of the imidazo[1,2-a]pyridine core.

Reactant 1Reactant 2Reactant 3Catalyst (Example)Product
2-AminopyridineAldehydeIsocyanideScandium triflate3-Aminoimidazo[1,2-a]pyridine derivative
2-AminopyridineAldehydeTrimethylsilylcyanideScandium triflate3-Aminoimidazo[1,2-a]pyridine derivative
2-AminopyridineAldehydeTerminal AlkyneCopper catalystImidazo[1,2-a]pyridine derivative

Another notable MCR involves the reaction of 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by copper, to afford a diverse range of imidazo[1,2-a]pyridine compounds.

Metal-Catalyzed Synthetic Strategies

Transition metal catalysis plays a pivotal role in the synthesis of imidazo[1,2-a]pyridines, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. Copper and palladium are the most frequently employed metals in these transformations.

Copper-catalyzed reactions often involve the coupling of 2-aminopyridines with various partners. For instance, a one-pot synthesis can be achieved by reacting 2-aminopyridines with nitroolefins in the presence of a copper(I) catalyst, using air as the oxidant. Another approach involves the copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes.

Palladium-catalyzed cross-coupling reactions are also instrumental, particularly for the functionalization of pre-formed imidazo[1,2-a]pyridine rings. For example, palladium catalysts are used for the regioselective arylation of the imidazo[1,2-a]pyrimidine (B1208166) core.

Metal CatalystReactantsKey Transformation
Copper(I)2-Aminopyridine, NitroolefinOxidative cyclization
Copper(I)2-Aminopyridine, Aldehyde, AlkyneA3 coupling
Palladium(II)Imidazo[1,2-a]pyrimidine, Aryl bromideC-H arylation

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. The synthesis of imidazo[1,2-a]pyridines has greatly benefited from this technology. Microwave-assisted syntheses are frequently employed in condensation reactions, such as the reaction between 2-aminopyridine and α-haloketones. This method provides a rapid and efficient route to a variety of substituted imidazo[1,2-a]pyridines. Furthermore, microwave heating can be combined with other synthetic strategies, such as multicomponent reactions, to enhance their efficiency. For example, the GBB reaction can be performed under microwave irradiation to accelerate the synthesis of 3-aminoimidazo[1,2-a]pyridines.

Tandem Reaction Sequences

Tandem reactions, also known as cascade reactions, involve two or more sequential transformations in a single pot without the isolation of intermediates. This approach offers high atom and step economy. The synthesis of imidazo[1,2-a]pyridines can be achieved through tandem processes that combine, for example, a Michael addition with an intramolecular cyclization. One such sequence involves the reaction of 2-aminopyridines with Morita-Baylis-Hillman acetates of nitroalkenes.

Cyclization and Condensation Reactions

The most traditional and widely used method for the synthesis of the imidazo[1,2-a]pyridine nucleus is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. This reaction proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system. This method is versatile and allows for the introduction of various substituents at the 2- and 3-positions of the final product, depending on the nature of the α-halocarbonyl compound used.

Targeted Synthetic Routes to 2-Imidazo[1,2-a]pyridin-8-ylethanamine and Related 8-Amino-Substituted Imidazo[1,2-a]pyridines

The introduction of an amino or aminoalkyl group at the 8-position of the imidazo[1,2-a]pyridine ring requires specific synthetic strategies, often involving the functionalization of a pre-formed heterocyclic core.

A common approach to introduce an amino group at the 8-position is through the reduction of an 8-nitroimidazo[1,2-a]pyridine (B1581201) precursor. The synthesis of 8-nitro-substituted imidazo[1,2-a]pyridines can be achieved through the cyclization of appropriately substituted 2-aminopyridines. Once the 8-nitro derivative is obtained, it can be reduced to the corresponding 8-aminoimidazo[1,2-a]pyridine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.

Alternatively, palladium-catalyzed cross-coupling reactions provide a powerful tool for the direct introduction of an amino group. This typically involves the use of an 8-halo-imidazo[1,2-a]pyridine, most commonly an 8-bromo derivative, which can be synthesized from the corresponding 2-amino-3-bromopyridine. The 8-bromoimidazo[1,2-a]pyridine (B1285415) can then undergo a Buchwald-Hartwig amination with a suitable amine source in the presence of a palladium catalyst and a ligand.

Once the 8-aminoimidazo[1,2-a]pyridine is obtained, the ethanamine side chain can be introduced through several methods. One potential route is a two-step sequence involving acylation with a two-carbon electrophile, such as chloroacetyl chloride, followed by reduction of the resulting amide to the desired amine.

Another strategy starting from 8-bromo-imidazo[1,2-a]pyridine involves a palladium-catalyzed cross-coupling reaction to introduce a two-carbon unit. For instance, a Sonogashira coupling with a protected ethynyl (B1212043) amine derivative, followed by reduction of the alkyne and deprotection, would yield the target this compound. Alternatively, a Heck reaction with a suitable vinyl partner, followed by further functional group manipulations, could also be envisioned. A cyanation of the 8-bromo derivative to form 8-cyano-imidazo[1,2-a]pyridine, followed by reduction of the nitrile to the corresponding aminomethyl group, provides a route to the one-carbon shorter analogue, which could potentially be extended.

Starting MaterialKey IntermediateTarget TransformationReagents (Examples)
2-Amino-3-nitropyridine8-Nitro-imidazo[1,2-a]pyridineReduction of nitro groupSnCl2, HCl or H2, Pd/C
2-Amino-3-bromopyridine8-Bromo-imidazo[1,2-a]pyridinePalladium-catalyzed aminationAmmonia source, Pd catalyst, ligand
8-Amino-imidazo[1,2-a]pyridineN-(Imidazo[1,2-a]pyridin-8-yl)-2-chloroacetamideAcylation and reductionChloroacetyl chloride, then LiAlH4
8-Bromo-imidazo[1,2-a]pyridine8-Ethynyl-imidazo[1,2-a]pyridine derivativeSonogashira coupling and reductionProtected ethynyl amine, Pd/Cu catalyst, then H2, Pd/C
8-Bromo-imidazo[1,2-a]pyridine8-Cyano-imidazo[1,2-a]pyridineCyanation and reductionCuCN, then LiAlH4 or H2, Raney Ni

Functionalization Strategies for Imidazo[1,2-a]pyridine Scaffolds to Yield Diverse Derivatives

The creation of diverse libraries of imidazo[1,2-a]pyridine derivatives hinges on the ability to selectively introduce various functional groups at specific positions on the bicyclic ring system. rsc.orgdntb.gov.ua While the C-3 position is often the most reactive site for electrophilic substitution, targeted strategies have been developed to achieve functionalization at other positions, including the crucial C-8 position. researchgate.netrsc.org These methods often involve the use of pre-functionalized starting materials or directed metalation and cross-coupling reactions to install the desired moieties.

The introduction of an ethanamine side chain at the C-8 position to yield the target compound, this compound, requires a multi-step synthetic sequence, typically starting from a C-8 functionalized precursor. A common and effective precursor is an 8-halo-imidazo[1,2-a]pyridine.

One viable strategy involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, with a protected amino-alkyne. For instance, an 8-iodoimidazo[1,2-a]pyridine (B15351950) could be coupled with a protected propargylamine (B41283) derivative. The resulting alkyne can then be reduced to the corresponding alkane, and subsequent deprotection of the amine yields the desired ethanamine side chain.

Alternatively, the ethanamine moiety can be constructed through the reduction of a C-8 cyanomethyl or acetamide (B32628) group. These precursor groups can be installed via nucleophilic substitution on an 8-(halomethyl)imidazo[1,2-a]pyridine or through cross-coupling reactions. For example, a cyano group can be introduced and then reduced to an aminomethyl group, which can be further elongated.

The introduction of analogous amine moieties, such as carboxamides, has been demonstrated directly. These amides are not only important derivatives in their own right but can also serve as synthetic handles for further transformations, including reduction to the corresponding amines.

Achieving regioselectivity at the C-8 position is a critical step in the synthesis of 8-substituted imidazo[1,2-a]pyridines. The strategy for C-8 functionalization often begins with the synthesis of the heterocyclic core using a substituted 2-aminopyridine. However, direct functionalization of the pre-formed imidazo[1,2-a]pyridine ring is more common.

Direct halogenation of the imidazo[1,2-a]pyridine scaffold can provide key intermediates. For example, iodination can be directed to the C-8 position under specific conditions, yielding 8-iodoimidazo[1,2-a]pyridine. This halogenated derivative is an exceptionally versatile intermediate for subsequent functionalization through transition metal-catalyzed reactions. mdpi.com

Another powerful strategy for regioselective functionalization is directed ortho-metalation (DoM). While less common for the C-8 position compared to others, a directing group at a neighboring position can facilitate deprotonation and subsequent reaction with an electrophile specifically at C-8. The choice of the metalating agent, such as organolithium or magnesium-based reagents, can influence the regioselectivity of the reaction. nih.gov The use of advanced bases like TMP-zinc and magnesium complexes (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to enable selective metalations on related heterocyclic systems, providing a potential route for C-8 functionalization. nih.gov

These methods provide access to key C-8 functionalized building blocks, such as 8-halo or 8-borylated imidazo[1,2-a]pyridines, which are primed for further diversification.

With a functional handle, such as an iodine atom, installed regioselectively at the C-8 position, a vast array of derivatives can be generated through cross-coupling and amidation reactions.

Amidation Reactions: A direct and efficient method for introducing an amide functional group at the C-8 position is through palladium-catalyzed aminocarbonylation. mdpi.com This reaction involves treating an 8-iodoimidazo[1,2-a]pyridine with carbon monoxide and an amine in the presence of a palladium catalyst. This process directly forms a C-C bond and a C-N bond in a single step, providing access to a wide range of 8-carboxamides. The reaction has been shown to be effective with a recyclable palladium catalyst, highlighting its potential for sustainable synthesis. mdpi.com

Below is a table summarizing the synthesis of various N-substituted imidazo[1,2-a]pyridine-8-carboxamides from 8-iodo-2-phenylimidazo[1,2-a]pyridine via aminocarbonylation.

Cross-Coupling Reactions: The 8-haloimidazo[1,2-a]pyridine intermediates are ideal substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: Reaction of 8-iodoimidazo[1,2-a]pyridine with various boronic acids or esters allows for the introduction of aryl, heteroaryl, or alkyl groups at the C-8 position.

Heck Coupling: This reaction enables the introduction of alkenyl substituents by coupling the 8-halo derivative with an alkene. These alkenyl groups can be subsequently reduced to provide alkyl side chains.

Sonogashira Coupling: As mentioned previously, coupling with terminal alkynes provides 8-alkynyl derivatives, which are valuable precursors for further transformations, including reduction to alkanes or click chemistry reactions.

Buchwald-Hartwig Amination: This reaction provides a direct route to introduce amino groups at the C-8 position by coupling the 8-halide with a primary or secondary amine. This is a powerful tool for creating analogues with diverse amine moieties.

These cross-coupling strategies, combined with amidation reactions, provide a robust platform for the extensive diversification of the imidazo[1,2-a]pyridine scaffold at the C-8 position, facilitating the synthesis of this compound and a wide range of structurally related compounds for further investigation.

Structure Activity Relationship Sar Investigations of 2 Imidazo 1,2 a Pyridin 8 Ylethanamine Analogues

Correlating Defined Structural Modifications with Specific Biological Target Interactions

Modifications to the core imidazo[1,2-a]pyridine (B132010) structure and its side chains have been shown to profoundly influence selectivity and potency for a range of biological targets. Research has demonstrated that even subtle changes to the molecule can redirect its biological activity.

For instance, in the context of cholinesterase inhibition, the nature of the side chain attached to the imidazo[1,2-a]pyridine core is a key determinant of target selectivity. nih.gov Analogues bearing a biphenyl (B1667301) side chain exhibit preferential inhibition of acetylcholinesterase (AChE), whereas those with a phenyl side chain show better inhibitory effects against butyrylcholinesterase (BChE). nih.gov This suggests that the extended aromatic system of the biphenyl group forms more favorable interactions within the active site of AChE.

In the development of imaging agents for β-amyloid (Aβ) plaques associated with Alzheimer's disease, a series of 2-phenyl-imidazo[1,2-a]pyridine derivatives were investigated. The compound 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) was identified as a potent ligand with high affinity for Aβ aggregates. nih.govwustl.edu The key structural features for this interaction include the 2-(4'-dimethylaminophenyl) group and a halogen at the 6-position, which contribute to the molecule's ability to bind selectively to these protein deposits. nih.gov

Furthermore, structural modifications have been correlated with activity against cancer cell lines and specific enzymes. A series of 6-substituted imidazo[1,2-a]pyridines were found to induce cell death in colon cancer cells by activating apoptotic pathways involving caspase-3 and caspase-8. In the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors, introducing a methylsulfonylphenyl group at the C-2 position of the imidazo[1,2-a]pyridine scaffold was found to be a critical modification for achieving high potency and selectivity.

Table 1: Correlation of Structural Modifications with Biological Targets
Structural ModificationBiological TargetObserved EffectReference
Biphenyl side chainAcetylcholinesterase (AChE)Preferential inhibition nih.gov
Phenyl side chainButyrylcholinesterase (BChE)Preferential inhibition nih.gov
2-(4'-dimethylaminophenyl) and 6-iodo substitutionβ-amyloid (Aβ) plaquesHigh binding affinity (Ki = 15 nM) nih.gov
C-2 Methylsulfonylphenyl groupCyclooxygenase-2 (COX-2)Potent and selective inhibition

Impact of Substituent Effects on Functional Profiles and Receptor Binding Affinity

The placement and electronic nature of substituents on the imidazo[1,2-a]pyridine framework significantly modulate the functional activity and binding affinity of its analogues. SAR studies have systematically explored these effects to optimize ligand-receptor interactions.

For cholinesterase inhibitors, substituents on both the heterocyclic core and the phenyl side chain play distinct roles. A methyl group at the R4 position of the imidazo[1,2-a]pyridine ring was found to enhance AChE inhibition, whereas substitution at the R2 position had a detrimental effect. nih.gov On the phenyl side chain of BChE inhibitors, electron-withdrawing groups like chlorine were shown to be important for activity, while electron-donating groups such as methoxy (B1213986) resulted in inactive compounds. nih.gov

In the context of ligands for Aβ plaques, halogen substitution at the 6-position influences binding affinity. The bromo derivative of IMPY (Ki = 10 nM) exhibits a slightly higher affinity for Aβ aggregates than the iodo version (Ki = 15 nM), demonstrating that the choice of halogen can fine-tune the binding potency. nih.govwustl.edu For peripheral benzodiazepine (B76468) receptors (PBRs), the introduction of polar substituents or ionizable functional groups at the 2- and 8-positions of the imidazopyridine skeleton was investigated. Results indicated that substituents with hydrogen bond acceptor and/or donor properties in the para position of the 2-phenyl ring lead to high PBR affinity. nih.gov Similarly, for melatonin (B1676174) receptors, an ethanamide side chain at the C-3 position was found to be crucial for binding, with a methoxy group on the core enhancing binding affinity. researchgate.net

Table 2: Effect of Substituents on Receptor Binding and Activity
Compound SeriesTargetPositionSubstituentEffect on Activity/AffinityReference
Cholinesterase InhibitorsAChER4-CH3Increased inhibition nih.gov
Cholinesterase InhibitorsAChER2-CH3Decreased inhibition nih.gov
Cholinesterase InhibitorsBChEPhenyl side chain-Cl (electron-withdrawing)Enhanced inhibition nih.gov
Cholinesterase InhibitorsBChEPhenyl side chain-OCH3 (electron-donating)Inactive compound nih.gov
Aβ Plaque LigandsAβ Aggregates6-position-BrHigher affinity (Ki = 10 nM) nih.gov
Aβ Plaque LigandsAβ Aggregates6-position-IHigh affinity (Ki = 15 nM) nih.gov
Melatonin Receptor LigandsMT1/MT2C-3Ethanamide side chainImportant for binding researchgate.net

Conformational Analysis and its Influence on Ligand-Receptor Recognition

Single-crystal X-ray diffraction studies have provided detailed insights into the conformation of these derivatives. nih.gov It was observed that the torsion angles between the imidazo[1,2-a]pyridine ring and its side chain are highly dependent on the nature of that side chain.

Adamantyl side chains: These bulky, rigid groups result in a nearly coplanar (periplanar) conformation with the imidazopyridine ring, with very small torsion angles. nih.gov

Biphenyl side chains: Analogues with these side chains also adopt a relatively coplanar conformation, where the imidazopyridine core and both phenyl rings lie in nearly the same plane. nih.gov

Phenyl side chains: In contrast, the single phenyl ring is significantly twisted out of the plane of the imidazopyridine ring. nih.gov

This conformational rigidity and planarity observed in the adamantyl and biphenyl derivatives, despite their bulk, may facilitate a better fit into the active sites of certain enzymes like AChE. nih.gov The defined, planar shape could optimize interactions within the binding pocket. Conversely, the twisted conformation of the phenyl derivatives might be more suitable for the binding site of BChE. These findings underscore that molecular conformation, dictated by specific structural features, is a key factor in ligand-receptor recognition and the selectivity profile of the compounds. nih.gov

Table 3: Torsion Angles of Imidazo[1,2-a]pyridine Analogues
Side Chain TypeObserved ConformationTorsion Angle (τ1) RangeReference
AdamantylPeriplanar0.0° – 7.1° nih.gov
BiphenylNearly Coplanar174.9° – 179.3° nih.gov
PhenylTwisted165.2° – 178.9° nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies within the Imidazo[1,2-a]pyridine Framework

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to modify core structures while maintaining or improving biological activity. researchgate.netscispace.com These techniques have been successfully applied to the imidazo[1,2-a]pyridine framework to discover novel compounds with improved properties.

Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold that preserves the essential three-dimensional arrangement of key functional groups. This strategy was employed to identify imidazo[1,2-a]pyridines as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. nih.gov By searching for scaffolds with similar shape and electrostatic properties to known pyridone-based modulators, the imidazo[1,2-a]pyridine core was identified as a promising replacement, leading to the development of a new series of potent and selective compounds. nih.gov This approach has also been used to explore new antitubercular agents by replacing the imidazo[1,2-a]pyridine framework of known inhibitors with other fused bicyclic systems. researchgate.net

Bioisosteric Replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound with similar biological activity. A notable example is the use of 8-fluoroimidazo[1,2-a]pyridine (B164112) as a bioisostere for imidazo[1,2-a]pyrimidine (B1208166). researchgate.netnih.gov The 8-fluoroimidazo[1,2-a]pyridine ring was shown to be an effective physicochemical mimic of the imidazo[1,2-a]pyrimidine system. researchgate.netnih.gov This bioisosteric swap was successfully applied in the development of a GABAA receptor allosteric modulator, demonstrating that the replacement maintained the desired pharmacological profile. researchgate.netnih.gov This strategy has also been used to design novel c-Met kinase inhibitors, resulting in a series of potent and selective anticancer agents. nih.gov

Molecular Modeling and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of imidazo[1,2-a]pyridine (B132010) derivatives. scirp.orgscirp.org Researchers commonly employ DFT methods to obtain optimized molecular geometries and to understand the electron distribution within these molecules.

A frequent choice for these calculations is the B3LYP functional, often paired with basis sets such as 6-31G(d,p), 6-31+G(d,p), or 6-311G++(d,p), to achieve a balance between computational cost and accuracy. scirp.orgnih.govresearchgate.net These studies determine key parameters like bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.net The calculations provide a detailed picture of the molecule's ground state geometry, which is the first step in understanding its chemical behavior and interaction with other molecules. nih.gov Furthermore, DFT is used to compute vibrational frequencies, which can aid in the interpretation of experimental infrared spectra. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For imidazo[1,2-a]pyridine derivatives, docking simulations are instrumental in profiling their interactions with the active sites of various biological targets, thereby explaining their pharmacological activities. nih.govchemmethod.com

These simulations have been applied to a wide range of targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases. chemmethod.comasianpubs.orgrsc.org For instance, studies have docked imidazo[1,2-a]pyridine hybrids into the active site of human Leukotriene A4 Hydrolase (LTA4H), an enzyme involved in inflammation. In one such study, the derivative HB7 showed a strong binding affinity with a score of -11.237 Kcal/mol, significantly better than the original ligand's score of -6.908 Kcal/mol. chemmethod.com Similarly, other derivatives have been docked against oxidoreductase, a key enzyme in breast cancer, with binding energies as high as -9.207 kcal/mol, indicating potent inhibitory potential. asianpubs.orgresearchgate.net These studies not only predict binding affinity but also reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the target's active site. asianpubs.org

Molecular Docking of Imidazo[1,2-a]pyridine Derivatives with Biological Targets
DerivativeBiological TargetBinding Affinity (kcal/mol)Interacting Residues
HB7Human LTA4H (3U9W)-11.237Not specified
Compound COxidoreductase-9.207His 222, Tyr 216, Lys 270
Compound 4(k)Farnesyl Diphosphate (B83284) Synthase-12.860 (kJ/mol)Not specified
Compound 31Mtb Glutamine Synthetase (MtGS)IC50: 1.6 µMATP-binding site

Conformational Analysis and Energy Minimization Techniques for Structural Optimization

The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Conformational analysis of imidazo[1,2-a]pyridine derivatives is therefore essential for understanding their structure-activity relationships (SAR). acs.orgresearchgate.net Computational methods are used to explore the potential energy surface of a molecule to identify its stable conformers and their relative energies.

Geometry optimization is a fundamental part of this process, where energy minimization techniques are applied to find the most stable (lowest energy) structure. nih.gov This is often achieved using both molecular mechanics methods, such as MM2, and quantum mechanical methods like DFT. acs.org For flexible molecules, these optimizations can reveal multiple low-energy conformations that could be relevant for receptor binding. The process typically continues until a specific convergence criterion, such as a root-mean-square (RMS) gradient of less than 0.001 kcal mol–1 Å–1, is met, ensuring a true energy minimum has been located. acs.org

Prediction of Molecular Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

DFT calculations are also used to determine a range of molecular reactivity descriptors that provide insight into the chemical behavior of imidazo[1,2-a]pyridine derivatives. scirp.org Among the most important are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org

For a series of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the calculated energy gaps ranged from 2.49 eV to 3.91 eV. The compound with the largest gap (3.91 eV) was identified as the most stable and least reactive, while the one with the smallest gap (2.49 eV) was the most reactive. scirp.org

Another useful descriptor is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP helps to visualize the charge distribution and identify regions that are rich or deficient in electrons, predicting sites for nucleophilic and electrophilic attack. scirp.org For imidazo[1,2-a]pyridine derivatives, MEP analysis often reveals nucleophilic sites around the nitrogen atoms of the heterocyclic core and any oxygen or sulfur atoms in substituents. scirp.org

Calculated Reactivity Descriptors for Imidazo[1,2-a]pyridine Derivatives
Derivative ClassDescriptorCalculated Value Range
N-acylhydrazonesHOMO-LUMO Gap (ΔE)2.49 - 3.91 eV
Imidazo[1,2-a]pyrimidinesHOMO-LUMO Gap (ΔE)3.528 - 3.534 eV

Preclinical Mechanistic Biological Research of 2 Imidazo 1,2 a Pyridin 8 Ylethanamine and Analogues

In Vitro Cellular and Biochemical Pathway Studies on Derivatives

The imidazo[1,2-a]pyridine (B132010) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities. rsc.org Derivatives of this core, including analogues of 2-Imidazo[1,2-a]pyridin-8-ylethanamine, have been the subject of extensive preclinical research to elucidate their mechanisms of action at the cellular and biochemical levels. These investigations have revealed their potential to modulate fundamental biological pathways involved in cancer, inflammation, and infectious diseases.

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant anti-proliferative effects across a variety of cancer cell lines by inducing cell cycle arrest and apoptosis. waocp.org The mechanisms often involve the modulation of key signaling pathways that regulate cell survival and death.

One primary mechanism involves the inhibition of the Akt/mTOR pathway, a critical signaling cascade for cell growth and survival. nih.gov Certain imidazo[1,2-a]pyridine compounds have been shown to reduce the phosphorylation levels of protein kinase B (Akt) and the mechanistic target of rapamycin (B549165) (mTOR), effectively disrupting this pro-survival pathway. nih.govnih.gov This inhibition is often coupled with an increase in the expression of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest, frequently in the G2/M phase. waocp.orgnih.govnih.gov

The induction of apoptosis, or programmed cell death, is another hallmark of these compounds. Studies have shown that treatment with imidazo[1,2-a]pyridine analogues leads to the activation of both intrinsic and extrinsic apoptotic pathways. The intrinsic, or mitochondrial, pathway is triggered by a decrease in mitochondrial membrane potential and an increased expression of pro-apoptotic proteins such as Bax and BAK1. researchgate.netnih.govingentaconnect.com This leads to the release of cytochrome c and the subsequent activation of caspase-9. nih.govresearchgate.net Evidence for the extrinsic pathway includes the observed increased activity of caspases 7 and 8. waocp.org Furthermore, some derivatives induce apoptosis through the generation of reactive oxygen species (ROS), mediated by the activation of NADPH oxidase (NOX). nih.govresearchgate.net

Compound/DerivativeCancer Cell Line(s)IC50 Value (µM)Observed Mechanistic Effects
Compound 6 A375 & WM115 (Melanoma), HeLa (Cervical)9.7 - 44.6G2/M cell cycle arrest; Induction of intrinsic apoptosis; Inhibition of Akt/mTOR pathway; Increased p53, p21, Bax, and active caspase-9. nih.govnih.gov
La23 HeLa (Cervical)15.32Induction of apoptosis via p53/Bax mitochondrial pathway; Increased cleaved caspase-3 and cytochrome c. ingentaconnect.com
Compound 6d A549 (Lung)2.8Induction of apoptosis. nih.gov
IMPA derivatives A549 (Lung)Not specifiedIncreased NADPH oxidase (NOX) activity leading to ROS-mediated apoptosis; Impaired mitochondrial membrane potential. nih.gov
IP-5 HCC1937 (Breast)45G0/G1 and G2/M phase cell cycle arrest; Induction of extrinsic apoptosis (increased caspase 7 & 8). waocp.org
HB9 A549 (Lung)50.56Cytotoxicity. chemmethod.com
HB10 HepG2 (Liver)51.52Cytotoxicity. chemmethod.com

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The biological effects of imidazo[1,2-a]pyridine derivatives are frequently traced to their ability to inhibit specific enzymes crucial for cellular function and proliferation.

Kinase Inhibition: A significant area of research has focused on the inhibition of protein kinases, which are key regulators of cellular signal transduction. researchgate.net Analogues have been developed as potent inhibitors of various kinases, including:

PI3K/Akt/mTOR Pathway Kinases: Several derivatives function as PI3Kα inhibitors, binding to the ATP-binding site and disrupting the entire downstream signaling pathway, which is crucial for cancer cell growth. nih.gov

Receptor Tyrosine Kinases: Novel series have been identified as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase and as dual inhibitors of Mer and Axl kinases, which are implicated in immune evasion in the tumor microenvironment. nih.govacs.org

Other Kinases: Specific compounds have shown inhibitory activity against kinases like DYRK1A and CLK1, which are involved in cellular regulation and signaling. researchgate.net

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer agents. Certain imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrazine (B1224502) analogues act as tubulin polymerization inhibitors. nih.govnih.gov These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net

ATP Synthase Inhibition: In the context of infectious diseases, imidazo[1,2-a]pyridine ethers have been identified as potent inhibitors of mycobacterial ATP synthase. researchgate.net This enzyme is critical for energy production in Mycobacterium tuberculosis, and its inhibition leads to bacterial death. These compounds represent a promising class of antitubercular agents. researchgate.net

Derivative ClassTarget EnzymeIC50 / PotencyBiological Context
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)Tubulin Polymerization3.45 µMAnticancer (Lung) nih.gov
Imidazo[1,2-a]pyrazine (TB-25)Tubulin Polymerization23 nM (on HCT-116 cells)Anticancer (Colon) researchgate.net
3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridineIGF-1R Tyrosine KinasePotent (specific value not stated)Anticancer nih.gov
Imidazo[1,2-a]pyridine ethers (IPE)Mycobacterial ATP SynthaseNanomolar rangeAntitubercular researchgate.net
Imidazo[1,2-a]pyridine (Compound 4c)CLK1 / DYRK1A Kinases0.7 µM / 2.6 µMGeneral Kinase Inhibition researchgate.net
Imidazo[1,2-a]pyridine (Compound 32)Mer/Axl KinasesPotent & SelectiveImmuno-oncology acs.org
Imidazo[1,2-a]pyridine derivativePI3Kα Kinase2 nMAnticancer (Breast) nih.gov

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways that drive inflammatory responses. nih.govacs.org Research has shown these compounds can suppress the STAT3 and NF-κB signaling pathways, which are pivotal in regulating the expression of pro-inflammatory genes. nih.govnih.gov

A novel synthetic derivative, MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p tolyl)imidazo[1,2-a]pyridin-3-amine), has been shown to exert its anti-inflammatory effects by inhibiting the phosphorylation of STAT3 and preventing the activation of NF-κB. nih.gov This suppression leads to a downstream reduction in the expression of target genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial enzymes in the inflammatory process. nih.govnih.gov Consequently, this leads to decreased production of nitric oxide (NO) and inflammatory cytokines. nih.govnih.gov Molecular docking studies further suggest that derivatives can bind directly to the NF-κB p50 subunit, inhibiting its activity. nih.gov

The imidazo[1,2-a]pyridine scaffold has been explored for its antiviral properties, with certain derivatives showing potent activity against specific human viruses. nih.gov Research has identified compounds bearing a thioether side chain at the 3-position that are highly active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov While the precise mechanism of replication inhibition is not fully elucidated for all compounds, the broad antiviral potential of the parent imidazo[1,2-a]pyrimidine (B1208166) scaffold is recognized against viruses such as HIV and hepatitis C. nih.gov The mechanism of action is generally believed to involve the inhibition of viral replication cycles, potentially through targeting viral enzymes or host-cell factors necessary for viral propagation. researchgate.net

The imidazo[1,2-a]pyridine core is a recognized pharmacophore with a broad spectrum of biological activities, including antimicrobial and antifungal properties. nih.govchemrxiv.org While much of the recent mechanistic work has focused on anticancer and antiparasitic applications, the general activity of this class of compounds against various bacterial and fungal pathogens has been established. This activity stems from the ability of these heterocyclic compounds to interfere with essential microbial processes. For instance, as detailed in the enzyme inhibition section, specific derivatives are potent inhibitors of mycobacterial ATP synthesis, a mechanism that is lethal to Mycobacterium tuberculosis. researchgate.net

A substantial body of research has highlighted the potent activity of imidazo[1,2-a]pyridine analogues against kinetoplastid parasites, which are responsible for diseases such as leishmaniasis and trypanosomiasis (sleeping sickness and Chagas disease). nih.govrsc.orguliege.be

Libraries of imidazo[1,2-a]pyridine-chalcone conjugates and imidazo[1,2-a]pyridine-triazole hybrids have been synthesized and screened for activity against various parasite species, including Leishmania donovani, Leishmania major, Trypanosoma cruzi, and Trypanosoma brucei. nih.govsci-hub.seuantwerpen.beresearchgate.net Several compounds have demonstrated significant potency, with IC50 values in the low micromolar range, and high selectivity, showing minimal cytotoxicity against human host cells. nih.govuantwerpen.be

Mechanistic studies in Leishmania parasites indicate that these derivatives can induce an apoptosis-like cell death. tezu.ernet.in This is characterized by the induction of ROS-mediated oxidative stress, loss of mitochondrial membrane potential, and cell cycle arrest, primarily in the G0/G1 phase. tezu.ernet.in Molecular docking studies have also suggested that some of the most active antileishmanial compounds may act by inhibiting essential parasite enzymes, such as trypanothione (B104310) reductase. sci-hub.se

Compound/DerivativeTarget ParasiteIC50 Value (µM)
7e Trypanosoma brucei rhodesiense1.13
7f Trypanosoma brucei brucei1.35
7f Trypanosoma cruzi8.5
IMPA-5 Leishmania donovani5.013
IMPA-12 Leishmania donovani5.58
IMPA-2 Leishmania donovani7.03
10b Leishmania majorSignificant activity (value not specified)
10b Trypanosoma bruceiSignificant activity (value not specified)

Data for compounds 7e and 7f sourced from nih.govuantwerpen.be. Data for IMPA derivatives sourced from tezu.ernet.in. Data for compound 10b sourced from rsc.org.

Antioxidant Activity Assessments

The imidazo[1,2-a]pyridine scaffold is a recognized feature in various synthetic and naturally-occurring antioxidant agents. researchgate.net The antioxidant potential of several analogues has been quantified using established in vitro methods, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging assays. researchgate.net These tests measure the ability of the compounds to neutralize free radicals, a key factor in preventing oxidative stress-related damage.

Research has shown that the antioxidant activity of these hybrids is dose-dependent. chemmethod.com For instance, in a DPPH assay, the hybrid compound HB7 demonstrated inhibition values of 79%, 81%, and 83% at concentrations of 25, 50, and 100 μg/mL, respectively. chemmethod.com Another study identified compound 11j with an IC50 value of 16.21 μg/mL in a DPPH free radical scavenging assay, using ascorbic acid (IC50 = 4.56 μg/mL) as a standard reference. researchgate.net The antioxidant capacity is influenced by the specific chemical groups attached to the core scaffold; for example, derivatives containing NO2 and Cl groups have been noted for exhibiting the highest percentage of activity in some series. chemrevlett.com

Table 1: Antioxidant Activity of Selected Imidazo[1,2-a]pyridine Analogues

Compound/Analogue Assay Key Finding
HB7 DPPH Radical Scavenging 83% inhibition at 100 μg/mL chemmethod.com
11j DPPH Radical Scavenging IC50 = 16.21 μg/mL researchgate.net
Imidazo[1,2-a]pyridine-derived imines DPPH and ABTS Demonstrated ability to scavenge free radicals researchgate.net

In Vivo Mechanistic Investigations in Preclinical Animal Models

Examination of Compound Effects on Pathogen Growth and Associated Biological Processes

Analogues of this compound have shown significant promise as anti-infective agents in preclinical studies. A notable area of research is their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov A series of imidazo[1,2-a]pyridine-3-carboxamides displayed potent activity, with twelve compounds showing minimum inhibitory concentrations (MIC) of ≤1 μM against replicating Mtb. nih.gov Five of these compounds had exceptionally low MIC values of ≤0.006 μM. nih.gov The potency of one derivative, compound 18, surpassed that of the clinical candidate PA-824 by nearly ten-fold when tested against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical strains of Mtb. nih.gov The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine amide, has also been developed and is active against both MDR- and XDR-TB. nih.gov

The anti-infective spectrum of this class of compounds also extends to parasites and fungi. An innovative virtual screening collaboration helped to validate and expand upon an imidazo[1,2-a]pyridine hit for visceral leishmaniasis, leading to improved antiparasitic activity against Leishmania donovani. researchgate.net Furthermore, certain 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have been tested against resistant strains of Candida albicans, with one compound, 10i, demonstrating a potent MIC of 41.98 μmol/L. scirp.org Other derivatives have shown broad antibacterial action against pathogens such as Staphylococcus aureus and Escherichia coli. bio-conferences.org

Table 2: In Vitro Efficacy of Imidazo[1,2-a]pyridine Analogues Against Pathogens

Compound Class Pathogen Key Finding
Imidazo[1,2-a]pyridine-3-carboxamides Mycobacterium tuberculosis H37Rv MIC values as low as ≤0.006 μM nih.gov
Telacebec (Q203) MDR- and XDR-Mtb Clinically evaluated candidate nih.gov
Imidazo[1,2-a]pyridine hit series Leishmania donovani Improved antiparasitic activity and selectivity researchgate.net

Receptor Binding and Activation Studies in Animal Tissues

Research into the in vivo mechanisms of imidazo[1,2-a]pyridine analogues has included studies on their interaction with nuclear receptors in animal models. Derivatives with a 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine structure have been identified as direct activators of the human Constitutive Androstane Receptor (CAR) in nanomolar concentrations. nih.gov One specific compound from this series, compound 39, was shown to regulate CAR target genes in humanized CAR mice, demonstrating in vivo activity and reinforcing CAR's role as a potential therapeutic target. nih.gov These compounds were also found to significantly activate the Pregnane X Receptor (PXR). nih.gov

In addition to nuclear receptors, this scaffold is known to interact with receptors in the central nervous system. Specifically, imidazo[1,2-a]pyridines are recognized as agonists for the Gamma-aminobutyric acid type A (GABA-A) and benzodiazepine (B76468) receptors. nih.gov This interaction is the basis for the therapeutic application of marketed drugs like Zolpidem, which contains the imidazo[1,2-a]pyridine core and is used for insomnia. researchgate.net

Identification and Validation of Specific Molecular Targets and Ligand Binding Sites

The therapeutic effects of imidazo[1,2-a]pyridine derivatives are underpinned by their interaction with a variety of specific molecular targets. In the context of their antitubercular activity, a proposed target is QcrB, which is the b subunit of the electron transport chain's ubiquinol (B23937) cytochrome C reductase. nih.gov This was suggested after a single mutation in this protein in M. bovis BCG resulted in cross-resistance to three different imidazo[1,2-a]pyridines. nih.gov For activity against Leishmania, oxidosqualene cyclase has been identified as a potential novel molecular target. researchgate.net

In the field of oncology, these compounds have been shown to inhibit several key enzymes involved in cancer cell growth and proliferation. nih.gov A screen of a chemical library identified a 2-methylimidazo[1,2-a]pyridine (B1295258) derivative as a novel inhibitor of PI3 kinase p110alpha, with an initial IC50 of 0.67μM. drugbank.com Optimization of this initial hit led to a compound with an IC50 of 0.0018μM, representing a more than 300-fold increase in potency and high selectivity over other PI3K isoforms. drugbank.com Other identified targets include Cyclin-Dependent Kinases (CDK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). nih.gov

Further studies have elaborated on the signaling pathways affected by these compounds. Novel imidazo[1,2-a]pyridine derivatives have been found to inhibit the AKT/mTOR pathway in melanoma and cervical cancer cells and to modulate the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines. nih.govnih.gov Molecular docking studies have also been employed to predict binding affinity to various biological targets, with one study screening derivatives against human farnesyl diphosphate (B83284) synthase, human phosphodiesterase 3B, and CXCR4, among others. acs.org

Table 3: Identified Molecular Targets for Imidazo[1,2-a]pyridine Analogues

Analogue Class Molecular Target Biological Context Key Finding
Imidazo[1,2-a]pyridine-3-carboxamides QcrB (cytochrome b subunit) Mycobacterium tuberculosis Proposed target based on resistance mutation nih.gov
3-{[...]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine PI3 Kinase p110alpha Cancer Optimized IC50 = 0.0018μM drugbank.com
Imidazo[1,2-a]pyridine derivatives AKT/mTOR Pathway Melanoma & Cervical Cancer Inhibition of the pathway nih.gov
Imidazo[1,2-a]pyridine derivatives STAT3/NF-κB Pathway Breast & Ovarian Cancer Modulation of the signaling pathway nih.gov
Imidazo[1,2-a]pyridine derivatives KRAS G12C Cancer Developed as covalent inhibitors rsc.org
Imidazo[1,2-a]pyridine amides Constitutive Androstane Receptor (CAR) Nuclear Receptor Activation Direct activation in nanomolar concentrations nih.gov

Table of Mentioned Compounds

Compound Name/Identifier
This compound
HB7
11j
A8
A9
Compound 18 (imidazo[1,2-a]pyridine-3-carboxamide)
PA-824
Telacebec (Q203)
10i (3-imidazo[1,2-a]pyridinyl-1-arylpropenone)
Compound 39 (3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine)
Zolpidem

Advanced Derivatives and Research Applications of the 2 Imidazo 1,2 a Pyridin 8 Ylethanamine Scaffold

Synthesis and Research of Imidazo[1,2-a]pyridine-Chalcone Conjugates

The hybridization of the imidazo[1,2-a]pyridine (B132010) scaffold with chalcone (B49325) moieties has yielded a series of conjugates with significant biological activities. Chalcones, known for their diverse pharmacological properties, have been appended to the imidazo[1,2-a]pyridine core to create novel molecular entities.

A library of imidazo[1,2-a]pyridine-appended chalcones has been synthesized and characterized using methods such as ¹H NMR, ¹³C NMR, and HRMS. nih.govuantwerpen.beresearchgate.net These synthetic efforts generally involve the aldol (B89426) condensation of an appropriate 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (B184341) with various acetophenone (B1666503) derivatives or other aromatic acetyls. benthamscience.com

The primary research focus for these conjugates has been their evaluation as antikinetoplastid agents, targeting parasites responsible for neglected tropical diseases. nih.govuantwerpen.be Screening of these compounds has been conducted against a panel of kinetoplastids including Trypanosoma cruzi, Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense, and Leishmania infantum. nih.govuantwerpen.be Several analogues have demonstrated notable potency. For instance, compound 7f was identified as the most active against T. cruzi and T. b. brucei, while compound 7e showed the highest activity against T. b. rhodesiense. nih.govuantwerpen.beresearchgate.net Importantly, the most active compounds were found to be non-cytotoxic against human lung fibroblasts (MRC-5) and primary mouse macrophages (PMM), indicating a favorable selectivity profile. nih.govuantwerpen.beresearchgate.net

CompoundTarget OrganismIC₅₀ (μM)
7fT. cruzi8.5
7fT. b. brucei1.35
7eT. b. rhodesiense1.13

Exploration of Imidazo[1,2-a]pyridine-Carboxamide Analogues

Imidazo[1,2-a]pyridine-3-carboxamides represent a extensively studied class of derivatives, demonstrating potent activity, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govbio-conferences.org

The synthesis of these analogues has been a focus of medicinal chemistry efforts, resulting in libraries of compounds with varying substitutions on the imidazo[1,2-a]pyridine core and the carboxamide nitrogen. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that bulky and more lipophilic biaryl ethers attached to the carboxamide moiety can lead to nanomolar potency against Mtb. rsc.org For example, a panel of 14 new imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues were synthesized and evaluated, with five compounds showing impressive minimum inhibitory concentration (MIC) values of ≤0.006 μM against replicating Mtb. nih.gov Compound 18 from this series surpassed the potency of the clinical candidate PA-824 by nearly 10-fold against a panel of multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical Mtb strains. nih.gov

Research has also explored the hybridization of the imidazo[1,2-a]pyridine-3-carboxamide scaffold with other chemical moieties, such as 1,2,3-triazoles, to generate novel analogues with antitubercular activity. nih.gov

Compound ClassTargetKey FindingsReported Potency
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosisPotent activity against replicating, MDR, and XDR strains. nih.govMIC ≤0.006 μM nih.gov
Imidazo[1,2-a]pyridine-2-carboxamidesMycobacterium tuberculosisWeaker activity compared to 3-carboxamide isomers. rsc.orgMIC 17 to 30 μM rsc.org
1,2,3-Triazole Hybrids of Imidazo[1,2-a]pyridine-3-carboxamideMycobacterium tuberculosisCompounds with long alkyl chains or cyclopropyl (B3062369) groups showed the best activity. nih.govMIC < 21 μg/mL nih.gov

Imidazo[1,2-a]pyridine Ethers and Squaramides as Research Probes

Imidazo[1,2-a]pyridine ethers (IPEs) and squaramides (SQAs) have been discovered as two distinct and potent classes of inhibitors of mycobacterial adenosine (B11128) triphosphate (ATP) synthesis, a critical pathway for the survival of M. tuberculosis. nih.govresearchgate.net This discovery has validated ATP synthase as a key target for antitubercular drug development, following the approval of bedaquiline (B32110) which acts on the same target. nih.govresearchgate.net

Medicinal chemistry campaigns have established robust structure-activity relationships for both scaffolds, achieving nanomolar potencies in ATP synthesis inhibition assays. nih.gov Biochemical studies have suggested that the IPE class of molecules may target cytochrome c oxidase. nih.gov In contrast, spontaneous resistant mutants to the squaramide series unambiguously identified ATP synthase as the molecular target. nih.govresearchgate.net Notably, these squaramide-based compounds did not show cross-resistance with bedaquiline-resistant mutants, suggesting they bind to a different site on the ATP synthase enzyme complex. nih.govresearchgate.net Further studies using molecular docking have aimed to quantitatively correlate the interactions of these compounds with amino acid residues in the target protein to predict their inhibitory activity. nih.gov

Compound ClassMolecular TargetKey Research Finding
Imidazo[1,2-a]pyridine Ethers (IPE)Suspected Cytochrome c Oxidase nih.govPotent inhibitors of mycobacterial ATP synthesis. nih.gov
Squaramides (SQA)ATP Synthase nih.govresearchgate.netNo cross-resistance with bedaquiline, suggesting a different binding site. nih.gov

Development of Imidazo[1,2-a]pyridine-Peptidomimetic Hybrids

The imidazo[1,2-a]pyridine scaffold has been incorporated into peptide structures to create peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.govnih.govbeilstein-journals.org This approach aims to develop compounds with improved stability and drug-like properties while retaining the ability to interact with biological targets that recognize peptide sequences.

One area of focus has been the design of imidazo[1,2-a]pyridine-based scaffolds as conformationally extended dipeptide surrogates that mimic β-strand structures. nih.gov β-strands are crucial structural motifs in many protein-protein interactions implicated in disease. nih.gov Structural analysis of these hybrid molecules by NMR has suggested that they adopt an extended, β-strand-like conformation in solution. nih.gov

Synthetic strategies to create these hybrids often involve multi-component reactions. For example, a tandem of Groebke–Blackburn–Bienaymé (GBB) and Ugi reactions has been employed to synthesize peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment. nih.govbeilstein-journals.org This method allows for the introduction of four points of diversity from readily available starting materials, enabling the creation of focused compound libraries for biological screening. nih.govbeilstein-journals.org

Applications in Chemical Biology as Mechanistic and Probe Compounds

Beyond their potential as therapeutic agents, derivatives of the imidazo[1,2-a]pyridine scaffold serve as valuable tools in chemical biology for dissecting biological mechanisms and as probes to study specific cellular targets.

The potent and specific activity of certain imidazo[1,2-a]pyridine derivatives makes them excellent probes for studying their molecular targets. For instance, imidazo[1,2-a]pyridine-3-carboxamides have been used to investigate the role of QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome c reductase, in mycobacterial respiration. nih.gov High-throughput screening campaigns have identified imidazo[1,2-a]pyridines as potent inhibitors of M. tuberculosis and M. bovis BCG, leading to the identification of QcrB as their specific target. plos.orgbham.ac.uk

Similarly, the imidazo[1,2-a]pyridine ethers and squaramides serve as mechanistic probes to study mycobacterial energy metabolism. nih.gov Their distinct mechanisms of inhibiting ATP synthesis—one potentially through cytochrome c oxidase and the other directly targeting ATP synthase at a novel site—allow researchers to dissect different components of the electron transport chain and ATP production. nih.gov These compounds provide a means to understand the consequences of inhibiting these specific nodes in the mycobacterial cellular network, contributing to the broader understanding of tuberculosis biology and the identification of new drug targets. nih.gov

Future Research Directions and Challenges in 2 Imidazo 1,2 a Pyridin 8 Ylethanamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Structural Diversity

A primary challenge in drug discovery is the efficient synthesis of diverse molecular libraries. For the imidazo[1,2-a]pyridine (B132010) scaffold, future research must focus on developing novel and sustainable synthetic routes that allow for precise functionalization and the creation of a wide array of analogues based on the 2-imidazo[1,2-a]pyridin-8-ylethanamine core.

Key Research Thrusts:

Green Chemistry Approaches: Traditional syntheses often rely on harsh conditions or toxic reagents. mdpi.com Future methodologies should prioritize the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and eco-friendly catalysts. nih.govacs.org Ultrasound-assisted and microwave-assisted syntheses, which can accelerate reactions and improve yields, represent promising avenues. mdpi.comnih.gove3s-conferences.org

C-H Functionalization: Direct C-H bond functionalization is a powerful tool for streamlining synthesis by avoiding pre-functionalized starting materials. mdpi.com Developing regioselective C-H functionalization methods for the imidazo[1,2-a]pyridine core, particularly at less reactive positions, will be crucial. Visible light-induced photocatalysis has emerged as a mild and efficient strategy for various C-H functionalizations, including alkylation, arylation, and thiocyanation, offering a sustainable path to novel derivatives. mdpi.com

Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction are highly efficient for building the imidazo[1,2-a]pyridine core. mdpi.comrsc.orgbeilstein-journals.orgnih.gov Expanding the scope of MCRs to incorporate a wider variety of building blocks will rapidly generate structural diversity around the this compound scaffold.

Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and efficiency. acs.org Adapting existing synthetic protocols to flow chemistry systems can enable the rapid and automated production of compound libraries for high-throughput screening.

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridine Derivatives
MethodologyDescriptionAdvantagesChallengesReference
C-H Functionalization Directly converts C-H bonds to C-C or C-heteroatom bonds, often using photocatalysis.High atom economy, reduced synthetic steps, mild conditions.Achieving high regioselectivity, catalyst cost. mdpi.com
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form a complex product.High efficiency, operational simplicity, rapid diversity generation.Limited scope of compatible starting materials. mdpi.comrsc.org
Green Synthesis Utilizes eco-friendly solvents (e.g., water), sustainable catalysts, and energy sources (e.g., ultrasound).Reduced environmental impact, enhanced safety.Potentially lower yields or longer reaction times. nih.govacs.org
Flow Chemistry Performs reactions in a continuous stream rather than a batch.Scalability, improved safety and control, potential for automation.Initial setup cost, potential for clogging. acs.org

Advanced Computational Approaches for Predictive Modeling of Reactivity and Biological Interactions

Computational chemistry is indispensable for modern drug discovery, offering predictive insights that can guide synthesis and biological testing. For this compound, advanced computational models are needed to predict its chemical reactivity, metabolic stability, and potential biological targets.

Key Research Thrusts:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, orbital energies (HOMO/LUMO), and molecular electrostatic potential. nih.govresearchgate.net These calculations help in understanding the intrinsic reactivity of the molecule and its potential for non-covalent interactions with biological macromolecules.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding modes of this compound derivatives within the active sites of various protein targets, such as kinases, enzymes, and receptors. researchgate.netresearchgate.netnih.gov Subsequent molecular dynamics (MD) simulations can then assess the stability of these predicted binding poses over time, providing a more accurate estimation of binding affinity.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, 3D-QSAR models can be developed to correlate specific structural features with biological activity. researchgate.net These models are crucial for rationally designing next-generation compounds with improved potency and selectivity.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are vital for early-stage drug development. Applying these models to virtual libraries of this compound derivatives can help prioritize compounds with favorable drug-like properties for synthesis. nih.gov

Elucidation of Undiscovered Mechanistic Pathways and Novel Biological Activities

The imidazo[1,2-a]pyridine scaffold is associated with a plethora of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. researchgate.netmdpi.commdpi.com A significant future direction is to screen this compound and its derivatives against a wide range of biological targets to uncover novel activities and elucidate their mechanisms of action.

Key Research Thrusts:

High-Throughput Screening (HTS): Screening large libraries of derivatives against diverse panels of cell lines and biochemical assays can identify novel biological activities. For instance, the scaffold has shown promise as an inhibitor of tubulin polymerization and as an antagonist of the PD-1/PD-L1 immune checkpoint. nih.govrsc.org

Target Identification: For compounds that show promising activity in phenotypic screens, identifying the specific molecular target is a critical challenge. Techniques such as thermal proteome profiling, chemical proteomics, and genetic screening can be employed to pinpoint the protein(s) with which the compound interacts.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cell-based assays are required to understand how the compound modulates the target's function. For example, flow cytometry can be used to analyze cell cycle arrest, and various assays can measure the induction of apoptosis. rsc.org The discovery of imidazo[1,2-a]pyridine amides as potent agents against multidrug-resistant tuberculosis highlights the potential for finding compounds that act via novel mechanisms. nih.gov

Table 2: Known Biological Activities of the Imidazo[1,2-a]pyridine Scaffold
Biological ActivityExample Mechanism of ActionPotential Therapeutic AreaReference
Anticancer Tubulin polymerization inhibition; Kinase inhibition (e.g., PDGFR); PD-1/PD-L1 antagonism.Oncology rsc.orgnih.govrsc.orgnih.gov
Antituberculosis Inhibition of mycobacterial ATP synthesis; QcrB inhibition.Infectious Disease nih.gov
Antiviral Inhibition of viral enzymes or entry mechanisms.Infectious Disease nih.govresearchgate.net
Anti-inflammatory Modulation of inflammatory pathways.Immunology researchgate.net

Design of Highly Selective Molecular Probes for Fundamental Biological Research

Beyond therapeutics, small molecules are invaluable tools for studying biological processes. The fluorescent properties of the imidazo[1,2-a]pyridine nucleus make it an excellent candidate for the development of molecular probes. nih.gov

Key Research Thrusts:

Fluorescent Probes: The intrinsic fluorescence of the imidazo[1,2-a]pyridine core can be harnessed to design probes for bioimaging. nih.gov By attaching specific recognition motifs to the this compound scaffold, probes can be developed to detect specific ions, small molecules, or biomolecules within living cells. For example, an imidazo[1,2-a]pyridine-functionalized dye was successfully developed for the detection of mercury ions (Hg²⁺) in cells and water samples. rsc.org

Affinity-Based Probes: For target identification and validation, derivatives can be functionalized with reactive groups (for covalent labeling) or reporter tags (like biotin) to create affinity-based probes. These probes are used to isolate and identify binding partners from complex biological lysates.

Selectivity Enhancement: A major challenge is designing probes that are highly selective for their intended target over other cellular components. This requires careful structural modification and iterative design, guided by computational modeling and extensive biological characterization, to minimize off-target binding.

Integration of Multi-Omics Data in Preclinical Research for Comprehensive Mechanistic Understanding

To fully understand the biological impact of a novel compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a drug candidate. nih.govnih.gov

Key Research Thrusts:

Transcriptomic and Proteomic Profiling: Treating cells or animal models with this compound and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the pathways and cellular processes affected by the compound. This can help confirm the on-target mechanism and uncover potential off-target effects or novel mechanisms. mdpi.com

Metabolomic Analysis: Metabolomics can identify changes in cellular metabolism induced by the compound, providing insights into its functional consequences and potential toxicity.

Bioinformatic Integration: The primary challenge in multi-omics research is the integration and interpretation of these large, heterogeneous datasets. nih.govpharmalex.com Advanced bioinformatics tools and machine learning algorithms are needed to identify meaningful patterns and generate testable hypotheses about the compound's mechanism of action. researchgate.net This integrated approach can accelerate drug discovery by providing a deeper understanding of drug efficacy and safety profiles early in the preclinical stage. pharmalex.com

Q & A

Q. How do substituents at the 2- and 3-positions influence the biological activity of imidazo[1,2-a]pyridines?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and assay potency .
  • Crystallographic analysis : Resolve binding modes (e.g., hydrogen bonding with C-3 acetyl groups) to guide design .
  • QSAR modeling : Corrogate substituent descriptors (e.g., Hammett σ) with activity data to predict novel analogs .

Notes on Data Contradictions and Methodological Rigor

  • Synthetic reproducibility : Discrepancies in yield may arise from solvent purity or catalyst lot variability; always report detailed reaction conditions .
  • Biological variability : Use standardized cell lines and assay protocols to minimize inter-laboratory differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.